![molecular formula C14H18N2O3 B179880 tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate CAS No. 179686-66-9](/img/structure/B179880.png)

tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate

Overview

Description

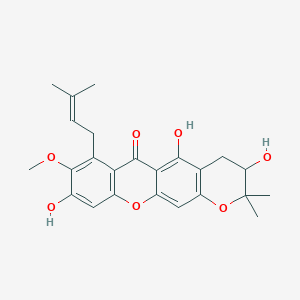

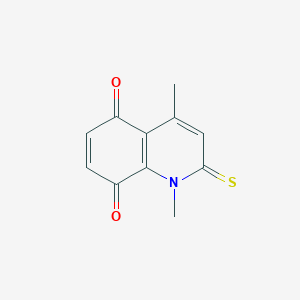

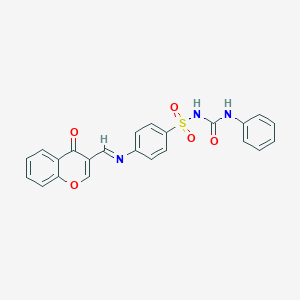

“tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate” is a chemical compound with the molecular formula C16H22N2O3 . It is a derivative of the 1H-benzo[d]imidazole class .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzodiazepine core with a tert-butyl group and a carboxylate group . The exact 3D conformer and other structural details are not available from the retrieved sources.

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 290.36 g/mol . Other physical and chemical properties are not available from the retrieved sources.

Scientific Research Applications

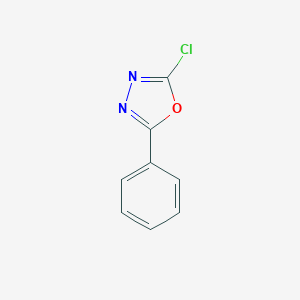

Synthesis and Heterocyclic Chemistry

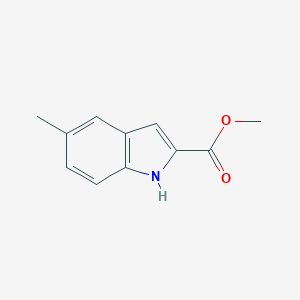

The chemical compound tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate is involved in the synthesis of various heterocyclic compounds. Research has explored synthetic approaches for producing benzimidazoles, quinoxalines, and benzo[diazepines from o-phenylenediamines through condensation reactions with different electrophilic reagents. These compounds have shown significant biological activities, making them valuable in medicinal chemistry and drug development (Ibrahim, 2011).

Environmental and Health Impact Studies

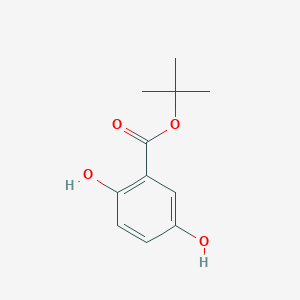

Studies on synthetic phenolic antioxidants, including derivatives of tert-butyl compounds, have shown their widespread use in industrial applications to extend product shelf life. Research has raised concerns about the environmental occurrence, human exposure, and potential toxicity of these compounds. Toxicity studies suggest that some synthetic phenolic antioxidants, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), might have adverse effects like hepatic toxicity and endocrine disruption. Future research directions include the investigation of novel, less toxic antioxidants and their environmental behaviors (Liu & Mabury, 2020).

Catalytic and Organic Synthesis

The catalytic applications of tert-butyl compounds in organic synthesis are noteworthy. Research has delved into the catalytic non-enzymatic kinetic resolution of racemic substrates, including those related to tert-butyl compounds, to afford enantiopure compounds with high enantioselectivity. This area of study is crucial in asymmetric organic synthesis, offering insights into the development of chiral catalysts and the optimization of synthesis processes for pharmaceuticals and other chiral compounds (Pellissier, 2011).

Degradation and Environmental Fate

The environmental fate and degradation of tert-butyl compounds, particularly in relation to fuel oxygenates like MTBE (methyl tert-butyl ether), have been extensively studied. Research indicates that these compounds can dissolve in significant amounts in water, posing risks of environmental contamination. The weak sorption to subsurface solids and resistance to biodegradation in ground water highlight the challenges in managing the environmental impact of tert-butyl compounds. These studies emphasize the need for effective strategies to address the contamination and degradation of such compounds in the environment (Kosjek et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

It is known that similar compounds can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, leading to a range of downstream effects .

Result of Action

Similar compounds have been known to exhibit antitumor activities, suggesting potential cytotoxic effects .

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

Preliminary studies suggest that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

It is likely that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that the compound interacts with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name |

tert-butyl 2-oxo-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-8-10-6-4-5-7-11(10)15-12(17)9-16/h4-7H,8-9H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEGFNFVTHGYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

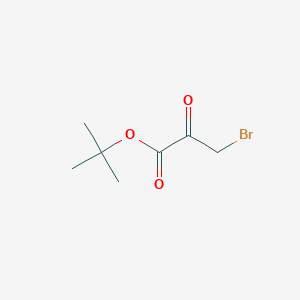

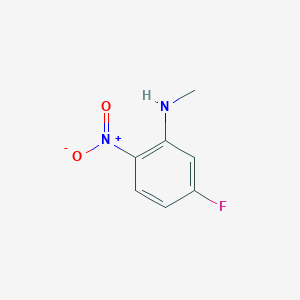

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.